Cas no 2138437-18-8 (2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine])
![2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] structure](https://de.kuujia.com/scimg/cas/2138437-18-8x500.png)
2138437-18-8 structure
Produktname:2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine]
2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- EN300-731896
- 2138437-18-8
- 2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine]
- 2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine]
-
- Inchi: 1S/C13H21N3/c1-2-5-11-10-16-9-4-8-14-13(6-3-7-13)12(16)15-11/h10,14H,2-9H2,1H3
- InChI-Schlüssel: CZOBQHGYNWSASY-UHFFFAOYSA-N
- Lächelt: N1CCCN2C=C(CCC)N=C2C21CCC2
Berechnete Eigenschaften
- Genaue Masse: 219.173547683g/mol
- Monoisotopenmasse: 219.173547683g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 29.8Ų
2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731896-0.1g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 0.1g |
$1533.0 | 2025-03-11 | |
Enamine | EN300-731896-0.25g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 0.25g |
$1604.0 | 2025-03-11 | |
Enamine | EN300-731896-1.0g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 1.0g |
$1742.0 | 2025-03-11 | |
Enamine | EN300-731896-2.5g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 2.5g |
$3417.0 | 2025-03-11 | |
Enamine | EN300-731896-10.0g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 10.0g |
$7497.0 | 2025-03-11 | |
Enamine | EN300-731896-5.0g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 5.0g |
$5056.0 | 2025-03-11 | |
Enamine | EN300-731896-0.05g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 0.05g |
$1464.0 | 2025-03-11 | |
Enamine | EN300-731896-0.5g |
2'-propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] |
2138437-18-8 | 95.0% | 0.5g |
$1673.0 | 2025-03-11 |
2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine] Verwandte Literatur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2138437-18-8 (2'-Propyl-5',6',7',8'-tetrahydrospiro[cyclobutane-1,9'-imidazo[1,2-a][1,4]diazepine]) Verwandte Produkte
- 2171149-59-8(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobenzoic acid)
- 2248368-75-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylate)
- 78036-40-5(2-(1-bromoethyl)pyridine hydrobromide)
- 2172209-37-7(3-{1-3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}propanoic acid)
- 2703779-80-8(5-amino-2-methyl-2H-1,2,3-triazol-4-ol)
- 1261561-34-5(6-Chloro-2-methyl-3'-(trifluoromethoxy)biphenyl)
- 2137145-42-5(methyl({[(2R)-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methyl})amine)
- 2358751-63-8(4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo2,3-bpyridine)
- 2137504-49-3(4'-Aminospiro[bicyclo[4.1.0]heptane-2,3'-pyrrolidine]-5'-one)
- 2228123-03-1(2-amino-2-(3-trifluoromethanesulfonylphenyl)acetic acid)
Empfohlene Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
